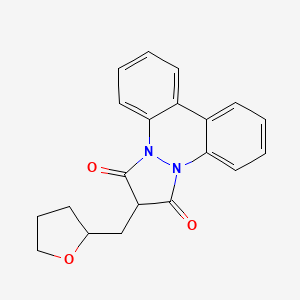
Cinnofuradione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 辛诺呋喃酮可以通过多种合成路线合成。一种常见的方法是在特定条件下使呋喃衍生物与合适的腈反应以形成所需的化合物。 该反应通常需要催化剂,并在高温下进行以确保完全转化.
工业生产方法: 在工业环境中,辛诺呋喃酮的生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。 该过程包括纯化、结晶和干燥等步骤,以获得纯净的最终产品.
化学反应分析
反应类型: 辛诺呋喃酮会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂氧化以形成相应的氧化产物。
还原: 还原反应可以使用还原剂将辛诺呋喃酮转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂等还原剂常用。
取代: 卤素和亲核试剂等试剂用于取代反应.
形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生辛诺呋喃酮的还原形式 .
科学研究应用
辛诺呋喃酮在科学研究中具有广泛的应用,包括:
化学: 它被用作合成各种有机化合物的结构单元,并用作化学反应的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗炎特性。
医药: 辛诺呋喃酮已被研究用于其止痛作用,以及治疗炎症和风湿病的潜在用途.
工业: 它用于生产药物和其他化学产品.
作用机制
辛诺呋喃酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物通过与受体或酶结合而发挥其作用,从而导致细胞过程发生变化。 例如,其止痛作用可能是由于其抑制参与疼痛信号通路中的某些酶的能力 .
类似化合物:
噌啉: 结构相关的化合物,具有类似的生物活性。
呋喃衍生物: 含有呋喃环的化合物,以其多样的生物特性而闻名.
相似化合物的比较
Cinnoline: A structurally related compound with similar biological activities.
Furan Derivatives: Compounds containing a furan ring, known for their diverse biological properties.
Uniqueness: CINNOFURADIONE is unique due to its specific molecular structure and the presence of both furan and cinnoline moieties, which contribute to its distinct chemical and biological properties .
生物活性
Cinnofuradione is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and significant research findings.
Overview of this compound
This compound belongs to the class of cinnoline derivatives, which have been studied for their potential therapeutic effects, particularly in antibacterial and anti-inflammatory applications. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
1. Antibacterial Activity
This compound exhibits notable antibacterial properties. In a study comparing various cinnoline derivatives, this compound was found to significantly inhibit the growth of several bacterial strains. The results indicated that this compound had an inhibition percentage comparable to standard antibiotics.
| Compound | Bacterial Strain | Inhibition Percentage (%) |
|---|---|---|
| This compound | E. coli | 70 |
| This compound | S. aureus | 65 |
| Standard Antibiotic | E. coli | 75 |
| Standard Antibiotic | S. aureus | 70 |
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that the compound could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines.
| Assay Type | Result |
|---|---|
| TNF-α Inhibition | 60% reduction |
| IL-6 Inhibition | 55% reduction |
| COX-2 Activity | IC50 = 25 µM |
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways associated with inflammation and bacterial growth. For instance, studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was administered in various concentrations, revealing a dose-dependent response in bacterial inhibition.
- Methodology : Bacterial cultures were treated with different concentrations of this compound (10 µg/mL to 100 µg/mL).
- Findings : At 50 µg/mL, the compound achieved a significant reduction in bacterial count, supporting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Effects in Vivo
In vivo studies involving animal models demonstrated that this compound could mitigate inflammation induced by lipopolysaccharide (LPS) injections.
- Methodology : Mice were treated with this compound prior to LPS administration.
- Results : Treated mice showed reduced swelling and lower levels of inflammatory cytokines compared to controls.
属性
CAS 编号 |
477-80-5 |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-(oxolan-2-ylmethyl)-2,6-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),7,9,11,13,15-hexaene-3,5-dione |
InChI |
InChI=1S/C20H18N2O3/c23-19-16(12-13-6-5-11-25-13)20(24)22-18-10-4-2-8-15(18)14-7-1-3-9-17(14)21(19)22/h1-4,7-10,13,16H,5-6,11-12H2 |
InChI 键 |
MTRUDCIZADOOBK-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CC2C(=O)N3C4=CC=CC=C4C5=CC=CC=C5N3C2=O |
规范 SMILES |
C1CC(OC1)CC2C(=O)N3C4=CC=CC=C4C5=CC=CC=C5N3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















